molecular formula C13H22ClNO B14682515 Benzeneethanamine, 4-(pentyloxy)-, hydrochloride CAS No. 37563-55-6

Benzeneethanamine, 4-(pentyloxy)-, hydrochloride

Cat. No.: B14682515
CAS No.: 37563-55-6
M. Wt: 243.77 g/mol
InChI Key: KNQZUEHCCUQXSY-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is a chemical compound with the molecular formula C13H21NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a pentyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-(pentyloxy)-, hydrochloride typically involves the alkylation of 4-hydroxybenzeneethanamine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-(pentyloxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under hydrogenation conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-(pentyloxy)-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the pentyloxy substitution.

    4-Methoxyphenethylamine: A similar compound with a methoxy group instead of a pentyloxy group.

    4-Hydroxyphenethylamine: Another derivative with a hydroxy group at the para position.

Uniqueness

Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

37563-55-6

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

2-(4-pentoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14;/h5-8H,2-4,9-11,14H2,1H3;1H

InChI Key

KNQZUEHCCUQXSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

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